![molecular formula C6H3BrN2S B1442637 7-Bromothieno[2,3-b]pyrazine CAS No. 1126824-72-3](/img/structure/B1442637.png)

7-Bromothieno[2,3-b]pyrazine

Übersicht

Beschreibung

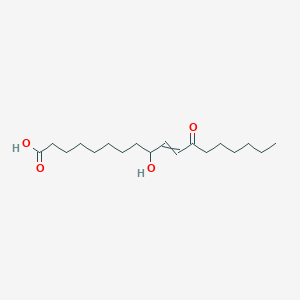

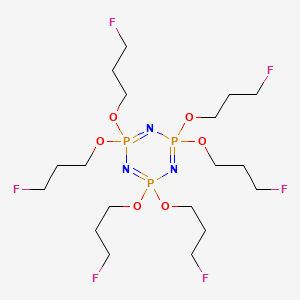

7-Bromothieno[2,3-b]pyrazine is a chemical compound with the molecular formula C6H3BrN2S . It belongs to the class of pyrazine derivatives, which are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of 7-Bromothieno[2,3-b]pyrazine involves the reaction of 2, 3-dichloropyrazine, 2-methyl-3-butyn-2-ol, cuprous iodide, and triethylamine under the catalysis of palladium tetratriphenylphosphine . Other synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 7-Bromothieno[2,3-b]pyrazine consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The presence of nitrogen imparts a wide range of chemical properties to the compound .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including 7-Bromothieno[2,3-b]pyrazine, exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The reactivity of these compounds can be enhanced under certain conditions, such as the presence of catalysts or high temperatures .Physical And Chemical Properties Analysis

7-Bromothieno[2,3-b]pyrazine has an average mass of 215.070 Da and a monoisotopic mass of 213.920029 Da . More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

7-Bromothieno[2,3-b]pyrazine: has been utilized in the synthesis of novel compounds with potential antitumor activity. These compounds have shown effects in human tumor cells growth, cell cycle analysis, apoptosis, and exhibited low toxicity in non-tumor cells . This suggests that derivatives of 7-Bromothieno[2,3-b]pyrazine could be promising candidates for cancer treatment.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions . It’s used to create a variety of (hetero)arylamino derivatives, which are valuable in medicinal chemistry for their biological activities.

Pharmacokinetics

The compound’s properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it an interesting subject for pharmacokinetic studies . Understanding its behavior in biological systems can inform the design of drugs with similar structures.

Safety and Environmental Studies

7-Bromothieno[2,3-b]pyrazine: is also studied for its safety profile, including its potential hazards and how it interacts with biological systems. This is crucial for developing handling guidelines and assessing environmental impact .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that compounds with similar structures have been evaluated for their antitumoral potential in various human tumor cell lines .

Biochemical Pathways

Compounds with similar structures have been shown to have effects on human tumor cells , suggesting that they may influence pathways related to cell growth and proliferation.

Result of Action

Compounds with similar structures have been shown to have antitumoral potential , suggesting that they may induce changes in cell growth and proliferation.

Eigenschaften

IUPAC Name |

7-bromothieno[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNJISTXIJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718280 | |

| Record name | 7-Bromothieno[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126824-72-3 | |

| Record name | 7-Bromothieno[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Bromothieno[2,3-b]pyrazine in the synthesis of novel antitumor agents?

A: 7-Bromothieno[2,3-b]pyrazine serves as a crucial starting material for synthesizing a series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates []. These novel compounds demonstrate promising antitumor activity against various human cancer cell lines, including gastric, colorectal, breast, and lung cancer cells []. The bromine atom in 7-Bromothieno[2,3-b]pyrazine allows for the introduction of diverse (hetero)arylamine substituents through palladium-catalyzed C-N Buchwald–Hartwig cross-coupling reactions []. This structural modification is key to exploring structure-activity relationships and identifying potent antitumor agents within this chemical class.

Q2: How does the structure of the synthesized compounds relate to their antitumor activity?

A: The study highlighted that the presence and position of methoxy groups on the aryl ring significantly influenced the antitumor activity of the synthesized compounds []. For instance, compounds with a methoxy group at the ortho position (2-OMeC6H4) or di-methoxy groups at the 3,4 or 3,5 positions of the aryl ring (3,4- or 3,5-diOMeC6H3) displayed greater potency against the tested cancer cell lines []. These findings suggest that the electronic and steric properties conferred by the methoxy substituents play a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their antitumor efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)

![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)

![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)

![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)